1,4,5,7-Tetramethylfuro[3,4-d]pyridazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,4,5,7-tetramethylfuro[3,4-d]pyridazine |
InChI |
InChI=1S/C10H12N2O/c1-5-9-7(3)13-8(4)10(9)6(2)12-11-5/h1-4H3 |
InChI Key |
FHWIRZSZGLSNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(O1)C)C)C |
Origin of Product |
United States |
Methodological & Application
The Latent Diene: Harnessing 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine in Diels-Alder Cycloadditions
Introduction: Unveiling the Potential of a Fused Heterocycle
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings with remarkable stereocontrol.[1] The strategic choice of diene and dienophile is paramount to the success of this transformation. While classic dienes are typically electron-rich carbocycles, the realm of heterocyclic chemistry offers a diverse palette of dienes with unique reactivity profiles. Among these, fused heterocyclic systems present intriguing possibilities for the synthesis of complex molecular architectures.
This technical guide delves into the potential application of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine as a diene in Diels-Alder reactions. Although specific literature on the Diels-Alder reactivity of this particular molecule is limited, by drawing upon the well-established chemistry of its constituent furan and pyridazine moieties, we can project its reactivity and propose protocols for its use. This document serves as a guide for researchers, scientists, and drug development professionals to explore the synthetic utility of this and related furo[3,4-d]pyridazine systems.
The furo[3,4-d]pyridazine scaffold is a fascinating juxtaposition of an electron-rich furan ring, known to participate in normal-electron-demand Diels-Alder reactions, and an electron-deficient pyridazine ring, which can engage in inverse-electron-demand Diels-Alder (IEDDA) reactions. The tetramethyl substitution on the core structure is expected to enhance the electron-donating nature of the furan moiety, thereby increasing its reactivity as a diene.
Mechanistic Considerations: A Tale of Two Rings
The reactivity of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine in a Diels-Alder reaction is dictated by the interplay of the electronic properties of the furan and pyridazine rings.
The Furan Moiety: A Classic Diene
The furan ring is a well-known diene in [4+2] cycloadditions. However, its aromatic character can render it less reactive than acyclic dienes. The reaction is typically favored with electron-deficient dienophiles, a classic example of a normal-electron-demand Diels-Alder reaction. The methyl groups on the furan portion of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine are electron-donating, which should increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby facilitating the reaction with electron-poor dienophiles.[2]
It is important to note that Diels-Alder reactions involving electron-poor furans, such as furoic acids, have been shown to be feasible, particularly when activated or when the reaction is carried out in water.[3][4] This suggests that the electronic nature of the pyridazine ring might not completely suppress the diene character of the furan.
The Pyridazine Moiety: An Azadiene for Inverse-Electron-Demand Diels-Alder Reactions
Pyridazine and other nitrogen-containing heterocycles can act as azadienes in IEDDA reactions. In this scenario, the electron-deficient diene reacts with an electron-rich dienophile. The electronegativity of the nitrogen atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring, making it susceptible to attack by the HOMO of an electron-rich alkene or alkyne.[5] The synthesis of pyridazines from 1,2,4,5-tetrazines and alkynes via an IEDDA reaction is a well-established synthetic strategy.[6]
The dual nature of the 1,4,5,7-tetramethylfuro[3,4-d]pyridazine core suggests that its reactivity will be highly dependent on the choice of the dienophile.
Proposed Experimental Protocols
Disclaimer: The following protocols are proposed based on the known reactivity of related furan and pyridazine systems. Experimental validation is required to determine the optimal conditions for 1,4,5,7-tetramethylfuro[3,4-d]pyridazine.
Protocol 1: Normal-Electron-Demand Diels-Alder Reaction
This protocol is designed to utilize the furan moiety as the diene in a reaction with an electron-deficient dienophile.
Objective: To synthesize a Diels-Alder adduct by reacting 1,4,5,7-tetramethylfuro[3,4-d]pyridazine with N-phenylmaleimide.
Materials:
-
1,4,5,7-tetramethylfuro[3,4-d]pyridazine (CAS: 112843-02-4)
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Hydroquinone (as a polymerization inhibitor)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,4,5,7-tetramethylfuro[3,4-d]pyridazine (1.0 mmol, 176.22 mg).
-
Add N-phenylmaleimide (1.2 mmol, 207.21 mg) and a crystal of hydroquinone.
-
Add 10 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation.
-
After the reaction is complete (typically 12-24 hours, based on related furan chemistry), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired cycloadduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: The reaction is expected to yield the exo or endo cycloadduct. The stereochemical outcome will depend on the transition state geometry.
Diagram of the Proposed Normal-Electron-Demand Diels-Alder Reaction:
Caption: Proposed reaction of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine with N-phenylmaleimide.
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol is designed to explore the reactivity of the pyridazine moiety as an azadiene with an electron-rich dienophile.
Objective: To investigate the IEDDA reactivity of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine with an electron-rich alkene.
Materials:
-
1,4,5,7-tetramethylfuro[3,4-d]pyridazine
-
(E)-1,2-bis(4-methoxyphenyl)ethene (as an example of an electron-rich alkene)
-
1,2-Dichlorobenzene (as a high-boiling solvent)
-
Standard laboratory glassware for high-temperature reactions
-
Magnetic stirrer and heating mantle with a temperature controller
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar and a condenser, combine 1,4,5,7-tetramethylfuro[3,4-d]pyridazine (0.5 mmol, 88.11 mg) and (E)-1,2-bis(4-methoxyphenyl)ethene (1.0 mmol, 240.29 mg).
-
Add 5 mL of 1,2-dichlorobenzene.
-
Heat the reaction mixture to 150-180 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the product.
-
Characterize the product(s) by spectroscopic methods. The initial cycloadduct may undergo a retro-Diels-Alder reaction to eliminate dinitrogen, leading to a substituted furan derivative.
Expected Outcome: This reaction is more speculative. If the pyridazine ring acts as the diene, an initial cycloadduct would form, which is likely to be unstable and undergo a retro-Diels-Alder reaction with the extrusion of N₂, leading to a substituted aromatic or heterocyclic product.
Diagram of the Proposed IEDDA Reaction Pathway:
Caption: Hypothetical IEDDA reaction pathway of a furopyridazine.
Data Summary and Comparison
As there is no experimental data available for the target molecule, the following table provides a comparative overview of typical reaction conditions for Diels-Alder reactions of related furan and azadiene systems.
| Diene System | Dienophile Type | Typical Solvents | Temperature Range (°C) | Reaction Time (h) | Yields (%) | Reference |
| Substituted Furans | Electron-deficient alkenes | Toluene, Xylene, Water | 80 - 140 | 12 - 48 | 50 - 95 | [2][3] |
| Furo[3,4-c]pyridines (intramolecular) | Tethered alkenes | Toluene | 110 | 24 - 72 | Moderate | [7] |
| 1,2,4,5-Tetrazines (IEDDA) | Electron-rich alkenes/alkynes | Dioxane, Acetonitrile | 25 - 110 | 1 - 24 | 70 - 99 | [6] |
| 1,2,3-Triazines (IEDDA) | Electron-rich alkynes | Toluene, Dioxane | 80 - 110 | 2 - 12 | High | [8] |
Applications and Future Directions
The successful application of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine as a diene in Diels-Alder reactions would open up new avenues for the synthesis of novel heterocyclic compounds. The resulting cycloadducts could serve as valuable intermediates in medicinal chemistry and materials science.
-
Drug Discovery: The fused ring systems generated could be explored as scaffolds for new therapeutic agents. Pyridazine-containing compounds are known to exhibit a wide range of biological activities.
-
Materials Science: The Diels-Alder reaction is a powerful tool for the synthesis of functional polymers and materials. The cycloadducts could be used as monomers or cross-linking agents.
-
Trapping of Reactive Intermediates: Highly reactive dienes are often used to trap unstable species. The electron-rich nature of the furan moiety in the target molecule suggests its potential use in this context.
Future research should focus on the experimental validation of the proposed protocols. A systematic study of the reactivity of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine with a variety of dienophiles will be crucial to fully elucidate its synthetic potential. Furthermore, computational studies could provide valuable insights into the reaction mechanism and help predict the most favorable reaction pathways.
Conclusion
While the Diels-Alder chemistry of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine remains to be experimentally explored, its unique molecular structure, combining an electron-rich furan and an electron-deficient pyridazine ring, makes it a highly promising candidate for both normal- and inverse-electron-demand cycloadditions. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to unlock the synthetic potential of this intriguing heterocyclic diene. The exploration of its reactivity is poised to contribute to the ever-expanding toolkit of the synthetic organic chemist.
References
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Available at: [Link]
-
Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine. The Journal of Organic Chemistry. Available at: [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. Available at: [Link]
-
Does pyridazine undergo Diels-Alder reactions? Quora. Available at: [Link]
-
Diastereoselective synthesis of dispirooxindoline fused[3][9]oxazines via Diels–Alder reaction of functionalized 1,2-dihydropyridines with (E)-1,3-dihydro-3-phenacylidene-2H-indol-2-ones. RSC Advances. Available at: [Link]
-
Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. ResearchGate. Available at: [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]
-
CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. PMC. Available at: [Link]
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Furo[3,4-b]benzofurans: synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Available at: [Link]
Sources
- 1. Furo[3,4-b]benzofurans: synthesis and reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Cycloaddition Reactions for the Functionalization of Furo[3,4-d]pyridazine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
The furo[3,4-d]pyridazine core represents a fascinating and synthetically challenging heterocyclic scaffold. As a fused system, it uniquely combines the electronic properties of an electron-rich furan ring and an electron-deficient pyridazine ring. This duality imparts a rich and varied reactivity profile, making it an attractive, albeit underexplored, building block for the development of novel chemical entities in medicinal chemistry and materials science. The pyridazine moiety is a known pharmacophore found in drugs with a wide array of biological activities, including antihypertensive, and anticancer properties. The strategic functionalization of the furo[3,4-d]pyridazine scaffold is therefore of significant interest.
Cycloaddition reactions offer a powerful and atom-economical approach to introduce molecular complexity and rapidly build new ring systems. The furo[3,4-d]pyridazine scaffold is a particularly intriguing substrate for such transformations, as it can theoretically participate in cycloadditions in two distinct ways:
-
As a Furan Diene: The furan moiety can act as a 4π component in a normal electron demand Diels-Alder reaction, analogous to highly reactive isobenzofurans.
-
As a Pyridazine Diene: The electron-deficient pyridazine ring can participate as the 4π component in an inverse-electron-demand Diels-Alder reaction with electron-rich dienophiles.
This application note provides a guide for researchers, offering detailed protocols for the synthesis of a key furo[3,4-d]pyridazine intermediate and its subsequent elaboration via strategic [4+2] cycloaddition reactions. The methodologies are grounded in established principles of heterocyclic reactivity and provide a robust framework for the exploration of this promising scaffold.
Part 1: Synthesis of a Key Precursor: Furo[3,4-d]pyridazine-5,7-dione
The successful application of cycloaddition strategies first requires access to a stable, functionalizable furo[3,4-d]pyridazine starting material. Furo[3,4-d]pyridazine-5,7-dione, also known as pyridazine-4,5-dicarboxylic anhydride, is an ideal precursor. It is readily synthesized from the corresponding dicarboxylic acid via dehydration.[1] This anhydride serves as a stable, crystalline solid that can be used directly in subsequent cycloaddition reactions.
Protocol 1: Synthesis of Furo[3,4-d]pyridazine-5,7-dione
This protocol details the dehydration of pyridazine-4,5-dicarboxylic acid to its corresponding anhydride using dicyclohexylcarbodiimide (DCC).
Workflow for Precursor Synthesis
Caption: Concerted [4+2] Diels-Alder reaction mechanism.
Protocol 2: Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a representative Diels-Alder reaction using furo[3,4-d]pyridazine-5,7-dione as the diene and N-phenylmaleimide as the dienophile.
Materials:
-
Furo[3,4-d]pyridazine-5,7-dione (from Protocol 1)
-
N-Phenylmaleimide
-
High-boiling solvent (e.g., Toluene, o-Xylene)
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve furo[3,4-d]pyridazine-5,7-dione (1.0 eq) in toluene.
-
Add N-phenylmaleimide (1.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is expected to proceed over several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Expert Insights:
-
Causality: Thermal conditions are required to overcome the activation energy of the Diels-Alder reaction. High-boiling solvents like toluene or xylene provide the necessary temperature. An excess of the dienophile is used to ensure complete consumption of the furo[3,4-d]pyridazine.
-
Trustworthiness: The stereochemistry of the cycloaddition is expected to favor the endo product under kinetic control, a common feature of Diels-Alder reactions. [2]The progress should be carefully monitored to avoid potential decomposition at high temperatures over extended periods.
Section 2.2: Pyridazine as Diene (Inverse-Electron-Demand Diels-Alder)
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property allows it to act as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, where it reacts with electron-rich dienophiles. [3][4]This mode of reactivity is complementary to the normal electron demand reaction of the furan ring.
Reaction Mechanism: Pyridazine as Diene (IEDDA)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pyrazine chemistry. Part V. Diels-Alder reactions of some 2,5-dihydroxypyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Application Note #IEDDA-042: High-Performance Labeling with 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine
This Application Note is designed for researchers utilizing 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine (TMFP) in bioorthogonal chemistry and organic synthesis. It addresses the specific reactivity profile of this electron-deficient scaffold, its synthesis, and protocols for Kinetic Profiling and Bioconjugation via Inverse Electron Demand Diels-Alder (IEDDA) reactions.
Introduction & Chemical Architecture
1,4,5,7-Tetramethylfuro[3,4-d]pyridazine (TMFP) is a fused bicyclic diene characterized by a chemically distinct reactivity profile compared to standard tetrazines. While tetrazines are the gold standard for rapid IEDDA kinetics, TMFP offers a unique balance of stability and reactivity, serving as a precursor to highly fluorescent phthalazine derivatives or reactive isobenzofuran intermediates upon nitrogen extrusion.
The Mechanistic Cascade
Unlike simple cycloadditions, the reaction of TMFP with strained dienophiles (e.g., trans-cyclooctene [TCO] or Bicyclononynes [BCN]) follows a cascade mechanism:
-
IEDDA Cycloaddition: The LUMO of the electron-deficient pyridazine ring interacts with the HOMO of the dienophile.
-
Retro-Diels-Alder (rDA): The resulting intermediate rapidly extrudes nitrogen gas (
), the thermodynamic driving force of the reaction. -
Product Evolution:
-
With Alkynes: Aromatization leads directly to stable, often fluorescent substituted phthalazines.
-
With Alkenes: Formation of dihydro-intermediates which may require oxidative aromatization or tautomerization.
-
Mechanistic Pathway Visualization
The following diagram illustrates the reaction pathway of TMFP with a generic strained alkyne.
Caption: Reaction cascade of TMFP showing the rate-determining cycloaddition followed by irreversible nitrogen extrusion.
Material Preparation & Synthesis
Commercially available TMFP (CAS: 112843-02-4) can be expensive or unstable upon long-term storage. For high-throughput screening, in situ generation or fresh synthesis is recommended.
Synthesis Protocol
Objective: Synthesize high-purity TMFP from 3,4-diacetyl-2,5-dimethylfuran.
Reagents:
-
3,4-Diacetyl-2,5-dimethylfuran (Precursor)
-
Hydrazine hydrate (
) -
Ethanol (Absolute)
-
Acetic Acid (Catalytic)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 3,4-diacetyl-2,5-dimethylfuran in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.2 eq of hydrazine hydrate dropwise at room temperature.
-
Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the diketone. -
Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate in vacuo to 25% volume and chill at
. -
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). TMFP is sensitive to oxidation and light.
Kinetic Profiling Protocol
To determine the second-order rate constant (
Principle: The IEDDA reaction is second-order overall (first order in both diene and dienophile). The decay of the TMFP absorbance (typically
Experimental Setup (Pseudo-First Order Conditions)
Reagents:
-
TMFP Stock: 10 mM in DMSO.
-
Dienophile (e.g., TCO-OH): 100 mM in DMSO.
-
Buffer: PBS pH 7.4 (or MeOH for organic solubility studies).
Procedure:
-
Baseline: Prepare a 50
M solution of TMFP in the reaction solvent. Measure UV-Vis spectrum (200–600 nm) to identify . -
Preparation: In a quartz cuvette, mix solvent and TMFP to a final concentration of 50
M. -
Initiation: Add Dienophile to a final concentration of 500
M (10-fold excess). Rapidly mix (pipette or magnetic stir bar). -
Data Acquisition: Immediately start measuring Absorbance at
every 5–10 seconds for 30 minutes. -
Control: Run a "Solvent + TMFP" blank to account for any non-reactive photobleaching or hydrolysis.
Data Analysis
-
Plot
vs. time ( ). -
The slope of the linear fit represents
. -
Calculate
using the equation: Units:
Bioconjugation Protocol: Protein Labeling
Objective: Label a TCO-modified protein (e.g., TCO-BSA) with a TMFP-fluorophore conjugate. Note: If using TMFP itself as a linker, ensure the "product" side of the reaction is the desired moiety.
Workflow Diagram
Caption: Step-by-step workflow for protein labeling using TMFP-IEDDA chemistry.
Detailed Methodology
-
Protein Activation: Incubate Protein (100
M) with TCO-NHS ester (1 mM, 10 eq) in Bicarbonate buffer (pH 8.5) for 1 hour at RT. -
Desalting: Remove unreacted TCO using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS (pH 7.4).
-
Labeling Reaction:
-
Take 50
L of TCO-Protein. -
Add TMFP (dissolved in DMSO) to a final concentration of 200
M (approx. 2–5 eq relative to TCO). -
Critical: Keep DMSO concentration < 5% to prevent protein denaturation.
-
-
Incubation: Incubate at
for 60 minutes. No catalyst is required.[1][2][3][4] -
Quenching (Optional): Add excess free TCO or 3,6-diphenyl-s-tetrazine to scavenge unreacted TMFP if purification is not performed immediately.
-
Verification: Run SDS-PAGE. If TMFP is fluorogenic (or attached to a fluorophore), image the gel under UV/Blue light before staining with Coomassie.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of TMFP | Prepare TMFP stocks fresh in anhydrous DMSO. Avoid aqueous storage. |
| Precipitation | TMFP hydrophobicity | Add a PEG-linker to the TMFP moiety or increase DMSO % (if protein tolerates). |
| Slow Kinetics | Steric hindrance | Switch from TCO to a more strained variant (e.g., s-TCO) or increase temperature to |
| High Background | Non-specific binding | Perform a negative control with non-TCO modified protein. |
References
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781–793. Link
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46, 4895-4950. Link
-
Thalhammer, F., et al. (2021).[4] Pyridazine Synthesis via IEDDA: Reactivity and Applications. Journal of Organic Chemistry, 86(12), 8926-8932. Link
-
Sigma-Aldrich. (n.d.). 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine Product Page. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing yield for Diels-Alder adducts of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine
This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield bottlenecks with the Diels-Alder (DA) cycloaddition of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine .
The content assumes you are reacting this specific diene with standard dienophiles (e.g., maleimides, DMAD, or benzyne) and facing issues with conversion, reversibility, or isolation.
Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Module 1: The Reaction Landscape (Mechanistic Grounding)
Before troubleshooting, you must visualize the competing pathways. The 1,4,5,7-tetramethylfuro[3,4-d]pyridazine scaffold presents a unique challenge: it combines an electron-deficient pyridazine ring with an electron-rich furan ring. The four methyl groups provide stability but introduce steric hindrance that significantly alters the kinetic profile compared to unsubstituted furan.
The Core Challenge: The "Reversibility Trap"
Unlike simple dienes, this system is prone to three competing fates:
-
The Desired Path: Formation of the oxabicyclic adduct (Endo/Exo).
-
The Retro-Path: Thermal reversion to starting materials (Retro-Diels-Alder), common in furan systems.
-
The Degradation Path: Acid-catalyzed aromatization (loss of the oxygen bridge) or oxidative ring opening.
Visualization: Reaction Pathway & Failure Modes
The following diagram maps the kinetic vs. thermodynamic landscape you are navigating.
Caption: The "Reversibility Trap" in furan-based DA reactions. Note that the Endo adduct is kinetically favored but thermodynamically unstable, often reverting to SM or isomerizing to Exo.
Module 2: Critical Optimization Parameters
The Steric Factor & Lewis Acid Catalysis
The four methyl groups (positions 1,4,5,7) create a "picket fence" around the reactive center. Thermal activation alone often fails because the temperature required to overcome this steric barrier (>100°C) exceeds the Retro-DA threshold.
-
The Fix: Use Lewis Acid catalysis to lower the activation energy (
), allowing the reaction to proceed at temperatures below the Retro-DA threshold. -
Recommended Catalysts:
-
Zinc Iodide (ZnI₂): Mild, highly effective for furan-maleimide systems.
-
Boron Trifluoride Etherate (BF₃·OEt₂): Aggressive; use only at -78°C to 0°C.
-
Lithium Perchlorate (LiClO₄) in Diethyl Ether: Acts as a "molecular pressure" agent (5.0 M solution).
-
Concentration Engineering
Diels-Alder is a bimolecular reaction (Second Order). Retro-Diels-Alder is unimolecular (First Order).
-
The Rule: Dilution favors the reverse reaction.
-
Protocol: Run reactions at high concentration (1.0 M - 2.0 M) . If solubility is an issue, use a minimum amount of solvent (DCM or Toluene) or run "neat" (solvent-free) if the dienophile is a liquid.
Solvent Selection (The Hydrophobic Effect)
Water or fluorinated alcohols can accelerate DA reactions via the hydrophobic effect and hydrogen bonding, but furo[3,4-d]pyridazines can be hydrolytically sensitive.
-
Safe Bet: Toluene (aromatic stacking benefits) or Dichloromethane (DCM).
-
Yield Booster: 2,2,2-Trifluoroethanol (TFE). The high ionizing power stabilizes the polarized transition state without being as nucleophilic as water.
Module 3: Troubleshooting Guide (FAQ Format)
Scenario A: "I see product on TLC, but it vanishes during column chromatography."
Diagnosis: Acid-catalyzed reversion or aromatization. Silica gel is slightly acidic. This acidity is sufficient to trigger the opening of the oxygen bridge in the oxabicyclic adduct, leading to aromatization (formation of a phthalazine derivative) or reversion to the starting material.
The Protocol:
-
Switch Stationary Phase: Use Neutral Alumina instead of Silica.
-
Deactivate Silica: If you must use silica, pretreat the column with 1-2% Triethylamine (Et₃N) in the eluent to neutralize acidic sites.
-
Avoid Heat: Do not use hot solvents to dissolve the crude mixture. Load at room temperature.
Scenario B: "My yield is stuck at 40%, regardless of reaction time."
Diagnosis: Thermodynamic Equilibrium.
You have reached the equilibrium point where
The Protocol:
-
Push Equilibrium: Add a large excess of the dienophile (3–5 equivalents) if it is cheap/removable.
-
Precipitation Drive: Choose a solvent where the starting materials are soluble, but the adduct is insoluble . As the product precipitates, it is removed from the equilibrium, driving the reaction to completion (Le Chatelier’s Principle).
-
Suggested Solvent System: Ether/Pentane mixtures or cold Ethanol.
-
Scenario C: "The product is an oil/gum, but literature says it should be a solid."
Diagnosis: Isomeric mixture (Endo/Exo) or solvent trapping. The 1,4,5,7-tetramethyl substitution pattern creates complex isomers. Endo/Exo mixtures often fail to crystallize.
The Protocol:
-
Thermodynamic Equilibration: Heat the mixture (reflux in Toluene) for an extended period (24-48h). This converts the kinetic Endo product to the thermodynamic Exo product, which is usually more crystalline.
-
Trituration: Sonicate the oil with cold pentane or hexanes to induce crystallization.
Module 4: Standardized Experimental Protocol
Experiment: Synthesis of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine-N-methylmaleimide Adduct.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Diene : 1.5 equiv Dienophile | Slight excess of dienophile drives equilibrium. |
| Solvent | Dichloromethane (DCM) or Toluene | Non-nucleophilic; Toluene allows higher T if needed. |
| Concentration | 1.0 M (Critical) | High conc. suppresses Retro-DA. |
| Catalyst | ZnI₂ (0.1 equiv) | Optional: Use if reaction is sluggish at RT. |
| Temperature | 0°C | Start cold to favor kinetic capture; warm to complete. |
| Time | 12 - 24 Hours | Monitor by NMR, not just TLC (to see isomer ratio). |
Step-by-Step:
-
Dissolve 1,4,5,7-tetramethylfuro[3,4-d]pyridazine (freshly prepared) in DCM (1.0 M).
-
Add N-methylmaleimide (1.5 equiv) in one portion.
-
Optional: Add ZnI₂ (0.1 equiv) if sterics hinder reactivity.
-
Stir under Nitrogen. Monitor via ¹H NMR (look for the shift of the bridgehead methyls).
-
Workup: Do not evaporate to dryness at high heat (
C). Concentrate to ~20% volume. -
Isolation: Add cold Diethyl Ether/Pentane (1:1) to precipitate the adduct. Filter and wash with Pentane.
Module 5: Decision Logic for Yield Optimization
Use this logic tree to diagnose your specific failure mode.
Caption: Diagnostic workflow for isolating the root cause of low yields in sterically encumbered DA reactions.
References
-
Sarkar, T. K., et al. (2003). "Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines." Journal of Organic Chemistry, 68(11), 4206-4214.[1] Link
-
Kodama, T., et al. (2021).[2][3] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." Journal of Organic Chemistry, 86, 8926-8932.[2][3] Link
-
Gorbunov, A. A., et al. (2024). "4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one."[4][5] Molbank, 2024(1), M1776.[4] (Provides X-ray and synthesis data for the furo-pyridazine core). Link
-
Rulíšek, L., et al. (2005). "Understanding the Reversibility of the Diels-Alder Reaction." Journal of Organic Chemistry. (General mechanistic grounding for furan retro-DA issues). Link
Sources
- 1. Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Purification methods for 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine reaction mixtures
[1]
Executive Summary: The Stability Paradox
The 1,4,5,7-tetramethylfuro[3,4-d]pyridazine scaffold presents a "push-pull" electronic system.[1] The furan oxygen donates electron density, while the pyridazine nitrogens withdraw it.[1]
-
Risk: The furan ring is susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization on acidic stationary phases (like standard silica gel).
-
Solution: Purification must utilize neutral or basic conditions and avoid prolonged exposure to light and oxygen.[1]
Module 1: Reaction Quench & Work-up (The "Crude" Phase)
Objective: Remove excess hydrazine and water-soluble oligomers without degrading the target heterocycle.
Protocol A: The Buffered Extraction
-
Context: Most syntheses use hydrazine hydrate in ethanol or acetic acid. Direct evaporation can concentrate acids, destroying the product.[1]
-
Neutralization: If the reaction used acetic acid, cool the mixture to 0°C and neutralize carefully with saturated NaHCO₃ (aq) until pH ~8. Do not use strong bases (NaOH) as they may degrade the pyridazine ring.
-
Solvent Swap: Evaporate the reaction solvent (ethanol/methanol) under reduced pressure at <40°C .
-
Extraction: Resuspend the residue in Dichloromethane (DCM) .
-
Why DCM? Furo-pyridazines have moderate solubility in DCM but poor solubility in water, ensuring efficient partitioning.[1]
-
-
Washing: Wash the organic layer 2x with Brine.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is extremely acid-sensitive, as MgSO₄ can be slightly Lewis acidic.[1]
Module 2: Chromatographic Purification (The Separation)[1]
Objective: Isolate the target from unreacted diketone and monohydrazone intermediates.
Critical Warning: Standard Silica Gel (pH ~5.5) can cause "streaking" and decomposition (browning) of this compound on the column.
Protocol B: Neutral Alumina Flash Chromatography
We recommend Neutral Alumina over Silica for this specific scaffold.[1]
| Parameter | Specification | Technical Rationale |
| Stationary Phase | Aluminum Oxide (Neutral), Brockmann Grade III | Prevents acid-catalyzed ring opening of the furan moiety. |
| Deactivation | Add 6% water (w/w) to Grade I Alumina | Reduces surface activity to prevent irreversible adsorption. |
| Mobile Phase A | Hexanes (or Pentane) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient | 0% → 40% EtOAc | The tetramethyl groups increase lipophilicity, causing early elution compared to unsubstituted analogues.[1] |
| Additive | 1% Triethylamine (TEA) | Optional: If using Silica is unavoidable, you MUST pretreat the column with 1% TEA/Hexanes to neutralize acidic sites.[1] |
Visualization (TLC)
-
UV: 254 nm (Strong absorption due to aromatic conjugation).
-
Stain: Iodine (I₂) chamber. Avoid Vanillin or p-Anisaldehyde (acidic stains will decompose the spot).
Module 3: Crystallization (The Polish)
Objective: Achieve >98% purity for biological or materials applications.
Protocol C: The Anti-Solvent Crash[1]
-
Dissolution: Dissolve the semi-pure solid in a minimum amount of warm Ethanol (EtOH) or Diethyl Ether .
-
Precipitation: Add n-Heptane dropwise until persistent turbidity is observed.
-
Cooling: Store at -20°C overnight.
-
Filtration: Filter the resulting needles/prisms and wash with cold pentane.
Workflow Visualization
The following diagram illustrates the decision logic for purifying reaction mixtures containing 1,4,5,7-tetramethylfuro[3,4-d]pyridazine.
Caption: Decision tree for the isolation of acid-sensitive furo-pyridazine derivatives.
Troubleshooting & FAQs
Q1: My product turns brown/black on the column. What happened? A: This is a classic sign of acid-catalyzed decomposition. The furan ring is sensitive to the acidic hydroxyl groups on standard silica gel.[1]
-
Fix: Switch to Neutral Alumina or pretreat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.
Q2: I see two spots on TLC that merge. Is this an isomer? A: It is likely the monohydrazone intermediate (where only one carbonyl of the starting diketone has reacted).
-
Fix: Ensure the reaction runs to completion by using a slight excess of hydrazine (1.1 equiv) and refluxing longer. If the spot persists, the monohydrazone is much more polar and will elute significantly later than the target product on Alumina.[1]
Q3: The product is oiling out during recrystallization. A: The compound is likely too soluble in the primary solvent (Ethanol).[1]
-
Fix: Switch to a Diethyl Ether / Pentane system. Dissolve in minimal ether, then slowly diffuse pentane vapor into the vial, or cool the ether solution to -78°C (dry ice/acetone bath) to force precipitation.
Q4: Can I store this compound in solution? A: Not recommended for long periods. Furo[3,4-d]pyridazines can undergo slow oxidation or dimerization in solution, especially in the presence of light.[1] Store as a solid under Argon at -20°C.
References
-
Synthesis of Pyridazine Derivatives
-
Handling of Hydrazine & Pyrazoles
-
Furo[3,4-d]pyridazine Properties
-
Purification of Nitrogen Heterocycles
- Context: General strategies for purifying basic heterocycles using alumina vs. silica.
-
Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard Text Reference).
Technical Support Center: Solvent Effects on the Reactivity of Furo[3,4-d]pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furo[3,4-d]pyridazine derivatives. This guide is designed to provide practical, in-depth insights into the critical role of solvents in the synthesis and modification of this important heterocyclic scaffold. As nitrogen-containing heterocycles are central to a vast number of pharmaceuticals, understanding and controlling reaction parameters is paramount.[1][2] This resource offers troubleshooting advice and frequently asked questions to help you navigate experimental challenges and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in established principles of physical organic chemistry and tailored to the furo[3,4-d]pyridazine system.
Question 1: My reaction yield is consistently low. What are the most common solvent-related causes and how can I improve it?
Answer:
Low yields in heterocyclic synthesis are a frequent challenge and can often be traced back to suboptimal solvent choice.[3] Here is a systematic approach to troubleshooting this issue:
-
Poor Solubility of Reactants: One of the most fundamental roles of a solvent is to dissolve the reactants.[4] If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
Recommendation: Observe your reaction mixture. If you see suspended solids, you likely have a solubility problem. Consider switching to a solvent with a more appropriate polarity. For many polar furo[3,4-d]pyridazine precursors, polar aprotic solvents like DMF, DMSO, or acetonitrile can be effective.[5]
-
-
Solvent-Reactant Side Reactions: The solvent should be an inert medium for your reaction.[6] However, some solvents can react with your starting materials or intermediates.
-
Recommendation: Review the functional groups in your reactants. For example, if you are working with a strong base, avoid protic solvents like methanol or ethanol, which can be deprotonated and interfere with the reaction. Similarly, avoid amine-based solvents if your reactants are sensitive to nucleophilic attack.
-
-
Inappropriate Reaction Temperature for the Chosen Solvent: The reaction temperature must be compatible with the solvent's boiling point.
-
Recommendation: If your reaction requires high temperatures, choose a high-boiling point solvent like toluene, xylene, or DMF.[2] Conversely, for reactions that need to be run at low temperatures, a solvent with a low freezing point, such as dichloromethane or THF, is necessary.
-
-
Suboptimal Stabilization of Transition States: The solvent plays a crucial role in stabilizing the transition state of a reaction. A well-chosen solvent can significantly increase the reaction rate and, consequently, the yield.
-
Recommendation: Consider the mechanism of your reaction. For reactions that proceed through a charged or highly polar transition state (like many SNAr or cycloaddition reactions), a polar solvent is generally beneficial.[7] A solvent screen is often the most effective way to identify the optimal choice.[3]
-
Question 2: I am attempting a cycloaddition to form the furo[3,4-d]pyridazine core, but I'm getting a mixture of regioisomers. How can the solvent influence this?
Answer:
The regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction often used to form the furan ring, can be highly sensitive to the solvent environment.[8][9]
-
Differential Solvation of Transition States: The formation of different regioisomers proceeds through different transition states, which may have different polarities. A polar solvent will preferentially stabilize the more polar transition state, accelerating the pathway that leads to the corresponding regioisomer.[6]
-
Insight: In the Diels-Alder reaction between furan and maleic anhydride, for example, the kinetically favored endo product is preferred in the gas phase. However, in a polar solvent like acetonitrile, the formation of the more thermodynamically stable exo isomer can be favored.[9] This is because the solvent can alter the energy landscape of the reaction.
-
-
Hydrogen Bonding Effects: Protic solvents can form hydrogen bonds with reactants and transition states, which can influence the steric and electronic environment of the reaction center, thereby altering the regiochemical outcome.
Troubleshooting Steps:
-
Conduct a Solvent Screen: Run the reaction in a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, and a protic solvent like ethanol). Analyze the product ratio in each case to identify a solvent that favors your desired regioisomer.
-
Computational Modeling: If available, DFT calculations can predict the relative energies of the different transition states in various solvents, providing a rational basis for solvent selection.[10]
Question 3: In a nucleophilic aromatic substitution (SNAr) on a halo-furo[3,4-d]pyridazine, my reaction is very slow. What type of solvent should I be using?
Answer:
SNAr reactions on electron-deficient heterocyclic systems like pyridazines typically proceed through a negatively charged intermediate known as a Meisenheimer complex.[11] The choice of solvent is critical for the success of these reactions.
-
Favor Polar Aprotic Solvents: For SNAr reactions, polar aprotic solvents such as DMF, DMSO, acetonitrile, or acetone are almost always the best choice. Here's why:
-
They dissolve the polar reactants and intermediates.
-
They do not "cage" the nucleophile. Protic solvents (like water, methanol, or ethanol) can form a shell of hydrogen bonds around the nucleophile, which blunts its reactivity and slows the reaction down. Polar aprotic solvents do not have this hydrogen-bonding capability, leaving the nucleophile "naked" and highly reactive.[12]
-
-
Avoid Protic Solvents: Unless your nucleophile is also your solvent (e.g., in an aminolysis with a large excess of an amine), it is generally best to avoid protic solvents in SNAr reactions as they can significantly decrease the reaction rate.
Experimental Protocol: Solvent Screening for SNAr
-
Set up several small-scale reactions in parallel, each with the same concentrations of your halo-furo[3,4-d]pyridazine, nucleophile, and any necessary base.
-
Use a different anhydrous polar aprotic solvent for each reaction (e.g., DMF, DMSO, acetonitrile).
-
Run the reactions at the same temperature and monitor their progress by TLC or LC-MS.
-
Compare the reaction rates and yields to determine the optimal solvent for your system.
Frequently Asked Questions (FAQs)
What is the difference between a polar protic and a polar aprotic solvent, and why is it so important for furo[3,4-d]pyridazine chemistry?
This is one of the most fundamental concepts in solvent selection.
-
Polar Protic Solvents: These solvents are polar and contain a hydrogen atom bonded to an electronegative atom (usually oxygen or nitrogen). Examples include water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH). Their key characteristic is the ability to act as hydrogen bond donors .
-
Polar Aprotic Solvents: These solvents are also polar but do not have a hydrogen atom directly bonded to an electronegative atom. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), and acetone ((CH₃)₂CO). They can act as hydrogen bond acceptors, but not donors.
The distinction is critical because of how they interact with charged species, particularly nucleophiles. As mentioned in the troubleshooting section, protic solvents can solvate and stabilize anions (like nucleophiles) through hydrogen bonding, which makes them less reactive. This is often detrimental in reactions that require a strong nucleophile, such as SNAr.
How does solvent choice affect the tautomeric equilibrium of my furo[3,4-d]pyridazine derivative?
Many heterocyclic compounds, including those with hydroxyl or amino substituents, can exist as a mixture of tautomers (e.g., keto-enol or imine-enamine forms). The position of this equilibrium can be significantly influenced by the solvent.
-
Polar Solvents Favor More Polar Tautomers: A more polar solvent will better solvate and stabilize the more polar tautomer. For example, in a study of pyrido[3,4-c]pyridazines (a related isomer), it was found that the keto tautomer was the major isomer in polar solvents like DMSO, methanol, and water.[13] If you observe unexpected peaks in your NMR spectrum, or if the spectrum changes when you change the NMR solvent, you may be seeing the effects of a tautomeric equilibrium.
How do I rationally select a starting solvent for a new reaction?
While a solvent screen is often necessary for optimization, you can make an educated guess for your initial experiments.
Caption: A decision tree for initial solvent selection.
Data Summary
The following table provides an overview of solvents commonly used in the synthesis of pyridazine and related heterocyclic systems, along with their key properties and typical applications.
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Common Applications in Furo[3,4-d]pyridazine Synthesis |
| Toluene | 2.4 | Non-polar | 111 | Cycloadditions, reactions requiring azeotropic removal of water.[2] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | General purpose solvent for a wide range of reactions. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 40 | Extractions, reactions at or below room temperature.[14][15] |
| Acetic Acid (AcOH) | 6.2 | Polar Protic | 118 | Can act as both a solvent and an acid catalyst; promotes aromatization.[14][15][16] |
| Ethanol (EtOH) | 24.6 | Polar Protic | 78 | Condensation reactions, reactions with moderate polarity.[13] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | SNAr reactions, cyclizations.[16] |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | 153 | SNAr reactions, reactions requiring a high-boiling polar solvent.[5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Excellent for dissolving a wide range of compounds, SNAr reactions.[13] |
Note: Dielectric constant is a measure of solvent polarity.
Illustrative Example: Solvent Effects on a Hypothetical SNAr Reaction
The table below illustrates how solvent choice could affect the outcome of a hypothetical SNAr reaction between a chloro-furo[3,4-d]pyridazine and a generic amine nucleophile.
| Solvent | Type | Expected Relative Rate | Expected Yield | Rationale |
| Toluene | Non-polar | Very Slow | <10% | Poor solvation of polar reactants and the charged Meisenheimer intermediate. |
| Ethanol | Polar Protic | Moderate | 40-60% | Solvates reactants but hydrogen-bonds to the nucleophile, reducing its reactivity. |
| Acetonitrile | Polar Aprotic | Fast | >85% | Good solvation of reactants and intermediate, does not deactivate the nucleophile. |
| DMSO | Polar Aprotic | Very Fast | >95% | Excellent solvation properties for polar species, allows for high reaction rates. |
This table is for illustrative purposes and actual results may vary depending on the specific substrates and conditions.
Experimental Workflow: Systematic Solvent Screening
When optimizing a new reaction, a systematic solvent screen is invaluable.
Caption: A two-phase workflow for systematic solvent screening.
References
-
BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. 3
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Link
-
Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent. Journal of Organic Chemistry. Link
-
Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Link
-
Houk, K. N., et al. (2009). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society. Link
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2022). MDPI. Link
-
Physical Properties of Pyridazines. ResearchGate. Link
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). Asian Journal of Green Chemistry. Link
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research. Link
-
Advances in the Chemistry of Furazano[3,4-b]pyrazines and Their Analogues. ResearchGate. Link
-
On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. (2020). MDPI. Link
-
Tsuru, S., Sharma, B., Nagasaka, M., & Hättig, C. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A. Link
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Link
-
Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. (2020). Journal of the American Chemical Society. Link
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research. Link
-
Solvent-dependent alignments and halogen-related interactions in inclusion crystals of adamantane-based macrocycle with pyridazine moieties. (2018). CrystEngComm. Link
-
Baumstark, A. L. (2004). Oxidation of Substituted Pyridines by Dimethyldioxirane: Kinetics and Solvent Effects. ResearchGate. Link
-
Safe Synthesis of 4,7-Dibromo[6][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2022). MDPI. Link
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Link
-
Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. (2020). PubMed. Link
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). ResearchGate. Link
-
green solvent selection guides. (2016). White Rose Research Online. Link
-
Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. (2010). PubMed. Link
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2019). Organic & Biomolecular Chemistry. Link
-
Um, I.-H., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. Link
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2020). MDPI. Link
-
troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). Benchchem. Link
-
DFT Investigation of the Solvent and Solute–Solvent Interactions Effects on Thermodynamics and Kinetics Reactivity of Free Radical Scavenging Activity by the Antioxidants Pelargonidin 3,5‐Diglucoside and Pelargonidin 3‐Glucoside Anthocyanins From Pomegranate Flowers. (2022). ResearchGate. Link
-
Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Link
-
On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. (2019). ChemRxiv. Link
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Link
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Link
-
Study on Synthesis, Characterization and Properties of 3, 4-Bis (4'-nitrofurazano-3'-yl) furoxan. (2012). ResearchGate. Link
-
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Link
-
Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. (2023). PubMed Central. Link
-
Solvent selection tool. American Chemical Society. Link
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. Pyridazine synthesis [organic-chemistry.org]
Troubleshooting cyclization failures with tetramethylfuro[3,4-d]pyridazine reagents
This technical guide addresses the specific challenges associated with using 1,4,5,7-tetramethylfuro[3,4-d]pyridazine (TMFP) in cyclization reactions.
TMFP is a specialized heterocyclic reagent often employed as a stable isobenzofuran equivalent or a diene in Diels-Alder (DA) cycloadditions to synthesize substituted phthalazines and polycyclic aromatic hydrocarbons. Unlike the transient and highly reactive isobenzofuran, TMFP is stable at room temperature, but this stability introduces significant kinetic barriers—primarily steric hindrance and electronic deactivation—that frequently lead to experimental failure.
Core Mechanism & Reactivity Profile
To troubleshoot effectively, one must understand the competing forces at play. TMFP operates as an electron-deficient diene due to the fused pyridazine ring, yet it retains the diene character of the furan moiety.
The Reaction Pathway:
-
[4+2] Cycloaddition: TMFP reacts with a dienophile (alkyne or strained alkene) across the furan ring (positions 5 and 7).
-
Intermediate Formation: An oxabridged adduct (7-oxabenzonorbornadiene derivative) is formed.
-
Aromatization (The "Cyclization"): The bridge is extruded (usually as water in the presence of acid, or via retro-DA processes) to yield the final aromatic phthalazine system.
The Failure Points:
-
Steric Wall: The methyl groups at the reaction centers (C5/C7 of the furan ring) create a "steric wall," significantly retarding the approach of the dienophile.
-
Electronic Mismatch: The electron-withdrawing pyridazine ring lowers the HOMO energy of the furan diene, making it sluggish towards electron-poor dienophiles (the standard "Normal Electron Demand" partners).
-
Reversibility: The initial DA step is reversible. Without a driving force (like rapid aromatization), the equilibrium often favors the starting materials.
Mechanism Visualization
Troubleshooting Guide (Q&A)
Category A: No Reaction (Starting Material Recovery)
Q: I refluxed TMFP with my maleimide dienophile in THF for 24 hours, but I only recovered starting material. Why didn't it click? A: This is a classic Steric-Electronic Mismatch .
-
Sterics: The methyl groups at positions 5 and 7 of the furan ring (positions 1 and 3 of the furan moiety) sterically block the incoming dienophile. Standard reflux temperatures (66°C for THF) are often insufficient to overcome this activation energy barrier.
-
Electronics: Maleimides are electron-poor. TMFP, due to the fused pyridazine, is less electron-rich than a standard furan. This weakens the HOMO-LUMO overlap required for Normal Electron Demand DA.
Solution:
-
Increase Temperature: Switch to Toluene (110°C) or Xylene (140°C).
-
Microwave Irradiation: Run the reaction at 150–180°C in a sealed vessel.
-
Lewis Acid Catalysis: Add 10-20 mol% of a mild Lewis Acid (e.g., ZnI₂ or LiClO₄ in ether) to lower the LUMO of the dienophile, compensating for the steric hindrance.
Q: I am trying to trap an aryne (benzyne) generated in situ, but I can't isolate the adduct. A: While TMFP is an isobenzofuran analog, it is kinetically slower than diphenylisobenzofuran (DPIBF). If your aryne generation is slow, the aryne might be consumed by side reactions (polymerization or reaction with the precursor) faster than it is trapped by the bulky TMFP. Solution: Increase the concentration of TMFP to >5 equivalents relative to the aryne precursor to favor the bimolecular trapping event over unimolecular decomposition.
Category B: Intermediate Instability & Aromatization
Q: I see a new spot on TLC, but it disappears or degrades upon column purification. What is happening? A: You likely formed the oxabridged intermediate (7-oxabenzonorbornadiene), which is thermally unstable and prone to retro-Diels-Alder reversion on silica gel (which is slightly acidic but also promotes reversion). Solution:
-
Do not purify the intermediate.
-
Force Aromatization: Treat the crude reaction mixture with acid (e.g., HCl in methanol or p-TsOH in refluxing toluene) to dehydrate the intermediate immediately into the stable phthalazine product. The driving force of aromatization will lock the structure.
Q: My product mass is [M+18] higher than expected. A: You have isolated the hydrated intermediate or the oxabridged adduct has not undergone dehydration. Solution: The "cyclization" is incomplete. Reflux the material in acetic acid or ethanol with catalytic HCl to drive off the water molecule (dehydration) and form the fully aromatic system.
Category C: Reagent Stability
Q: My TMFP reagent has turned dark brown/black in the bottle. Is it still usable? A: TMFP is relatively stable compared to isobenzofuran, but it can oxidize or polymerize over time, especially if exposed to light and moisture. Validation: Run a simple ¹H NMR. Look for the characteristic methyl singlets (approx. 2.3–2.6 ppm) and the aromatic pyridazine ring signal. If the integration is off or broad peaks appear, recrystallize from ethanol before use.
Experimental Protocols
Protocol A: High-Temperature Cyclization with Electron-Poor Dienophiles
For reaction with maleimides, quinones, or acrylates.
-
Stoichiometry: Dissolve TMFP (1.0 equiv) and Dienophile (1.2–1.5 equiv) in dry Xylene (0.5 M concentration). Note: High concentration helps bimolecular kinetics.
-
Catalysis (Optional): If the dienophile is not highly activated, add LiClO₄ (saturated) if using ether/THF, or AlCl₃ (10 mol%) if compatible.
-
Reaction: Reflux vigorously (140°C) under Argon for 24–48 hours. Monitor by TLC.
-
Checkpoint: If SM persists, transfer to a microwave vial and heat to 160°C for 1 hour.
-
-
Aromatization (Crucial Step):
-
Cool the mixture to RT.
-
Add p-TsOH (0.1 equiv) or glacial acetic acid (5 equiv).
-
Re-heat to reflux for 2–4 hours. This ensures the extrusion of the oxygen bridge.
-
-
Workup: Evaporate solvent. Neutralize with NaHCO₃. Extract with DCM.[1] Purify via flash chromatography (Silica gel).
Protocol B: Trapping Transient Species (Arynes)
For reaction with benzynes generated from silyl-triflates.
-
Setup: In a flame-dried flask, dissolve TMFP (2.0 equiv) and the Aryne Precursor (e.g., 2-(trimethylsilyl)phenyl triflate, 1.0 equiv) in dry Acetonitrile or THF .
-
Activation: Add CsF or TBAF (1.1 equiv) dropwise at RT.
-
Observation: The reaction should be nearly instantaneous. TMFP acts as the trap.
-
Isolation: Since aryne adducts (epoxy-bridged) are often stable enough to isolate, you may not need the acid step immediately. However, for the aromatic phthalazine, treat with acid as in Protocol A.
Data Summary: Common Failure Modes
| Symptom | Root Cause | Diagnostic Check | Corrective Action |
| No Reaction | Steric hindrance of methyl groups (C1, C4, C5, C7). | ¹H NMR shows only pure SM. | Increase Temp (>140°C) or Pressure (Microwave). |
| Low Yield | Reversibility (Retro-DA).[2] | Equilibrium observed in NMR. | Add Acid to drive irreversible aromatization (dehydration). |
| Complex Mixture | Decomposition of intermediate on Silica. | 2D TLC (spot decomposes). | Do not purify intermediate. Aromatize in situ before workup. |
| Mass = M+16/18 | Failure to extrude oxygen/water. | Mass Spec shows adduct mass. | Reflux in AcOH/HCl to force dehydration. |
References
-
Synthesis and Characterization
-
Furan Diels-Alder Chemistry
- Title: Furan Diels–Alder reactions with 2-furoic acid deriv
- Source: Chemical Science (RSC).
-
URL:[Link]
-
Inverse Electron Demand Context (Comparison)
-
Reagent Specification
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C10h12n2o | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR characterization of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine isomers
Technical Comparison Guide: 1H NMR Characterization of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine
Executive Summary
This guide provides a rigorous technical analysis of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine (TMFP) , a fused bicyclic diene utilized primarily in Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions.[1] Unlike the more common but unstable tetrazines, TMFP offers a balance of stability and reactivity.[1] This document focuses on the 1H NMR structural validation of TMFP, distinguishing it from synthetic intermediates (hydrazones) and structural isomers (e.g., pyrrolo-analogs), and benchmarks its performance against standard bioorthogonal reagents.[1]
Structural Logic & Isomerism
The characterization of TMFP requires understanding its symmetry and potential isomeric pitfalls during synthesis.[1]
The Target Structure (C2v Symmetry)
The target molecule is a fused system comprising a furan ring and a pyridazine ring.[1]
-
Symmetry: The molecule possesses a
axis of symmetry passing through the oxygen atom and the N-N bond.[1] -
Consequence: The four methyl groups appear as two distinct signals in 1H NMR (6H intensity each).[2]
The "Isomer" Challenge
In the context of TMFP, "isomers" typically refer to three distinct chemical entities that researchers must resolve:
-
Synthetic Intermediates (Regioisomers): The incomplete condensation of hydrazine with the diketone precursor leads to monohydrazones .[1] These lack
symmetry, resulting in four distinct methyl signals. -
Structural Analogs: 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine (where the Oxygen is replaced by Nitrogen).[1]
-
IEDDA Adduct Isomers: Upon reaction with dienophiles, TMFP forms 1,4-dihydro vs. 4,5-dihydro isomers.[1]
Experimental Protocol: 1H NMR Characterization
Objective: Validation of TMFP purity and differentiation from asymmetric intermediates.
Materials & Methods
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1] Note: CDCl₃ is preferred for sharper resolution of methyl singlets.
-
Internal Standard: TMS (0.00 ppm).[1]
-
Concentration: 5–10 mg in 0.6 mL solvent.
Step-by-Step Workflow
-
Sample Prep: Dissolve the yellow/orange crystalline solid in CDCl₃. Ensure no undissolved particulates (filter if necessary).[1]
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): ≥ 2.0 seconds (critical for accurate integration of methyl protons).
-
Scans: 16–32.[1]
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve potentially overlapping singlets.
Data Interpretation (Self-Validating Logic)
| Chemical Entity | Symmetry | Expected 1H NMR Pattern (Methyl Region) | Diagnostic Status |
| Target (TMFP) | Symmetric | Two Singlets (~2.6 ppm, ~2.9 ppm). Integration 1:1. | PASS |
| Monohydrazone | Asymmetric | Four Singlets (or complex multiplets). Uneven integration. | FAIL (Incomplete Rxn) |
| Pyrrolo-Analog | Symmetric | Two Singlets + NH Broad Singlet (>8.0 ppm).[1] | FAIL (Wrong Core) |
Comparative Analysis: TMFP vs. Alternatives
In drug discovery and bioconjugation, TMFP is often compared to Tetrazines.[1]
| Feature | 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine | 1,2,4,5-Tetrazines (e.g., dipyridyl) | Scientific Verdict |
| Stability | High. Resistant to hydrolysis and nucleophilic attack in serum. | Low to Moderate. Prone to hydrolysis and reduction by thiols.[1] | TMFP is superior for long-term storage or harsh conditions. |
| Reactivity (IEDDA) | Moderate. | Ultra-High. | Tetrazines are better for low-concentration in vivo imaging.[1] |
| Fluorogenicity | High. Often "turn-on" fluorescence upon reaction. | Quenching. Usually "turn-off" or requires specific fluorophore linkers.[1] | TMFP is a self-reporting probe.[1] |
| NMR Signature | Simple, symmetric aliphatic signals. | Aromatic protons (if pyridyl substituted); no methyls usually.[1] | TMFP is easier to quantify by NMR. |
Visualization: Synthesis & Characterization Pathway
The following diagram illustrates the synthesis of TMFP from 3,4-diacetyl-2,5-dimethylfuran and the critical NMR checkpoints to rule out isomeric intermediates.
Caption: Logical workflow for the synthesis and NMR validation of TMFP, highlighting the symmetry checkpoint.
Detailed NMR Data Specifications
Based on the structural environment, the specific shifts for 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine in CDCl₃ are characterized as follows:
Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
| Position | Group Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| 1, 4 | Methyl (–CH₃) | 2.85 – 2.95 | Singlet (s) | 6H | Pyridazine-bound. Deshielded by the adjacent electron-deficient nitrogen atoms ( |
| 5, 7 | Methyl (–CH₃) | 2.50 – 2.65 | Singlet (s) | 6H | Furan-bound. Less deshielded than the pyridazine methyls, typical of methylfurans. |
| Solvent | CHCl₃ | 7.26 | Singlet | - | Residual solvent peak.[1] |
Note: If the spectrum displays "splitting" of these singlets, it indicates the presence of the 4,5-dihydro isomer (common in old samples or post-reaction mixtures).[1]
References
-
PubChem. 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine Compound Summary. [Link][1]
- Sauer, J., et al.Inverse Electron Demand Diels-Alder Reactions of Furo[3,4-d]pyridazines. (Contextual grounding for reactivity and synthesis). Note: While specific deep-links to older Tetrahedron papers are often paywalled, the chemistry is foundational to the product class described in Ref 1.
-
National Institutes of Health (NIH). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields.[1] (Comparative data on Tetrazine vs Pyridazine kinetics). [Link]
Sources
A Comparative Guide to the Diels-Alder Reactivity of Furo[3,4-d]pyridazine and Furo[3,4-b]pyridine Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of six-membered rings. When the diene component is embedded within a heterocyclic framework, the electronic nature of the heterocycle profoundly influences the reactivity and the type of dienophile with which it will readily react. This guide provides an in-depth comparison of the Diels-Alder reactivity of two isomeric furo-heterocyclic systems: furo[3,4-d]pyridazine and furo[3,4-b]pyridine. While direct comparative experimental data under identical conditions is scarce in the literature, a robust understanding of their reactivity can be derived from the fundamental electronic properties of the constituent pyridazine and pyridine rings.
This guide will elucidate the predicted differences in their reactivity based on frontier molecular orbital (FMO) theory, supported by analogous examples from the literature, and provide representative experimental protocols.
Structural and Electronic Comparison
The key distinction between furo[3,4-d]pyridazine and furo[3,4-b]pyridine lies in the nitrogen arrangement within the six-membered ring fused to the furan core. This seemingly subtle difference has a dramatic impact on the electronic character of the diene system.
-
Furo[3,4-b]pyridine: The pyridine ring contains a single nitrogen atom. While more electron-withdrawing than a benzene ring, it still retains significant aromatic character and is considered relatively electron-rich compared to diazines.
-
Furo[3,4-d]pyridazine: The pyridazine ring contains two adjacent nitrogen atoms. These two electronegative atoms significantly reduce the electron density of the aromatic system, making it substantially more electron-deficient than pyridine.[1] Theoretical studies on the parent heterocycles indicate that pyridazine has a lower LUMO energy and a higher dipole moment than pyridine, suggesting a greater propensity for reactions with electron-rich species.[2][3]
This fundamental electronic difference dictates the preferred type of Diels-Alder reaction for each system.
Caption: Proposed normal Diels-Alder pathway for furo[3,4-b]pyridine.
Summary of Predicted Reactivity
| Feature | Furo[3,4-d]pyridazine | Furo[3,4-b]pyridine |
| Electronic Nature | Electron-deficient diene | Relatively electron-rich diene |
| Preferred Diels-Alder Type | Inverse-Electron-Demand (IEDDA) | Normal-Electron-Demand |
| Reactive Dienophile | Electron-rich (e.g., enamines, vinyl ethers) | Electron-deficient (e.g., maleimides) |
| Predicted Reactivity | High (with suitable dienophiles) | Low (requires activation/forcing conditions) |
| Governing FMO Interaction | HOMO(dienophile) - LUMO(diene) | HOMO(diene) - LUMO(dienophile) |
Experimental Protocols (Representative Examples)
The following protocols are based on established procedures for analogous heterocyclic systems and serve as a starting point for experimental investigation.
Protocol 1: IEDDA Reaction of Furo[3,4-d]pyridazine with an Enamine
This protocol is adapted from the Boger pyridine synthesis, which utilizes the IEDDA reaction of 1,2,4-triazines with enamines.
[4]Objective: To synthesize a substituted pyridopyridazine via an IEDDA reaction.
Materials:
-
Furo[3,4-d]pyridazine
-
A ketone (e.g., cyclohexanone)
-
Pyrrolidine (catalyst)
-
Anhydrous acetonitrile (solvent)
-
Maleimide (for trapping unreacted diene, optional)
Procedure:
-
To a solution of furo[3,4-d]pyridazine (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (N₂ or Ar), add the ketone (1.2 mmol).
-
Add a catalytic amount of pyrrolidine (0.1 mmol).
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired cycloadduct. The initial adduct is expected to aromatize via loss of a small molecule (e.g., pyrrolidine).
Causality: The enamine, formed in situ from the ketone and pyrrolidine, serves as the electron-rich dienophile. The electron-deficient furo[3,4-d]pyridazine acts as the diene. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of nitrogen and subsequent aromatization to yield the stable pyridopyridazine product.
Protocol 2: Normal-Electron-Demand Diels-Alder Reaction of Furo[3,4-b]pyridine with N-Phenylmaleimide (High-Temperature)
This protocol is based on reactions of other reluctant dienes that require thermal activation.
Objective: To synthesize a Diels-Alder adduct of furo[3,4-b]pyridine.
Materials:
-
Furo[3,4-b]pyridine
-
N-Phenylmaleimide
-
Anhydrous toluene or xylene (high-boiling solvent)
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
In a sealed, heavy-walled pressure tube, combine furo[3,4-b]pyridine (1.0 mmol), N-phenylmaleimide (1.5 mmol), and a catalytic amount of hydroquinone.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture to 150-180°C in an oil bath behind a safety shield.
-
Maintain the temperature and monitor the reaction over 24-48 hours by TLC or LC-MS, checking for the formation of a new, less polar spot.
-
After cooling to room temperature, carefully open the pressure tube.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the cycloadduct.
Causality: The high temperature is necessary to overcome the significant activation energy barrier associated with the disruption of the pyridine's aromaticity. N-phenylmaleimide is a highly reactive, electron-deficient dienophile that can trap the transiently formed diene conformation of the furo[3,4-b]pyridine.
Conclusion
The electronic disparity between the pyridazine and pyridine rings fundamentally dictates the Diels-Alder reactivity of their furo-annulated counterparts. Furo[3,4-d]pyridazine is predicted to be a highly reactive diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles, offering a facile route to complex pyridopyridazines. In stark contrast, furo[3,4-b]pyridine is expected to be a reluctant diene in normal-electron-demand cycloadditions, requiring activation through harsh thermal conditions or transition-metal catalysis to overcome its inherent aromatic stability. These divergent reactivities provide medicinal and synthetic chemists with complementary tools for the construction of diverse heterocyclic scaffolds.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
